6-(2-Chlorophenyl)nicotinic acid

Overview

Description

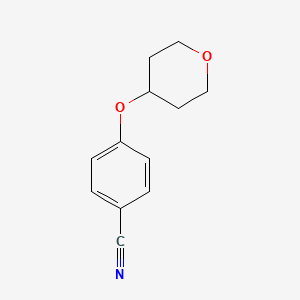

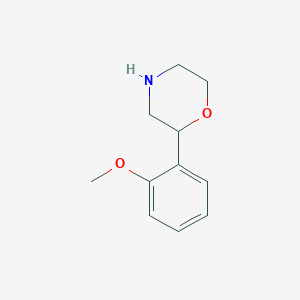

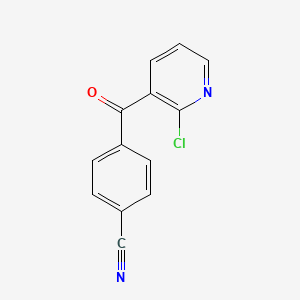

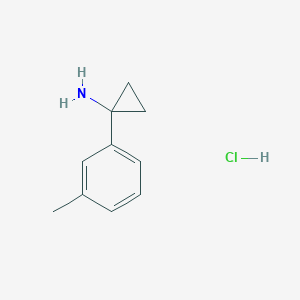

“6-(2-Chlorophenyl)nicotinic acid” is a chemical compound that belongs to the nicotinic acid group. It has a molecular formula of C12H8ClNO2 . The average mass is 233.650 Da and the monoisotopic mass is 233.024353 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . Another study discusses the synthesis of a compound derived from o-phenylenediamine and 5-methoxysalicaldehyde .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nicotinic acid group with a chlorine atom on the phenyl ring . Further structural elucidation and molecular docking studies have been conducted on similar compounds .

Scientific Research Applications

1. Herbicidal Activity

6-(2-Chlorophenyl)nicotinic acid, a derivative of nicotinic acid, has been studied for its potential use in herbicide development. Some derivatives have shown significant herbicidal activity against specific plants like bentgrass and duckweed. The structure-activity relationships derived from these studies could be instrumental in creating new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

2. Industrial Production Methods

Nicotinic acid is a vital nutrient for humans and animals, and its industrial production methods are crucial. Research has been conducted on ecological methods to produce nicotinic acid from commercially available raw materials, focusing on sustainable processes with potential industrial applications (Lisicki et al., 2022).

3. Vasorelaxation and Antioxidation Properties

Studies on thionicotinic acid derivatives, related to nicotinic acid, have shown that they possess vasorelaxation and antioxidative properties. These compounds could potentially be developed into therapeutic agents for cardiovascular diseases (Prachayasittikul et al., 2010).

4. Synthesis and Structural Analysis

Research into the synthesis and structure of complexes involving nicotinic acid, like the trinuclear chromium(III)-nicotinic acid complex, provides insights into the binding properties of nicotinic acid. This information is valuable for understanding the chemical properties and potential applications of such complexes (González-Vergara et al., 1982).

5. Receptor Studies

Research identifying and characterizing receptors for nicotinic acid, such as G protein-coupled receptors, has deepened the understanding of its biological effects. This information is crucial for developing new drugs targeting lipid disorders and related health issues (Lorenzen et al., 2001).

6. Electronic Structure and Bioactivity

Investigating the electronic structure and molecular docking characteristics of niacin and its derivatives, including chloronicotinic acids, offers insights into their interactions with biological molecules like lipoproteins. Such studies are vital for understanding the bioactive nature of these compounds (Bardak, 2017).

Future Directions

The future directions for “6-(2-Chlorophenyl)nicotinic acid” and similar compounds could involve further exploration of their biological activities. For instance, a study discusses the potential of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as inducers of plants’ natural immune system . Another study highlights the potential of nicotinamide mononucleotide in the pharmaceutical and biotech industries .

Mechanism of Action

Target of Action

It is known that nicotinic acid derivatives often interact with various receptors and enzymes, influencing numerous biochemical processes .

Mode of Action

The exact mode of action of 6-(2-Chlorophenyl)nicotinic acid remains unclear due to the lack of specific studies . Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

For instance, nicotine and its derivatives are known to affect the hybrid pathway for nicotine catabolism in bacteria

Pharmacokinetics

Similar compounds are known to undergo oxidative metabolism, primarily by cytochrome p450 enzymes .

Result of Action

Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(2-Chlorophenyl)nicotinic acid are not fully understood. It is known that nicotinic acid, a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions, is a precursor of the secondary pyridine metabolites . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are not well-documented. It is known that nicotinic acid and its derivatives have a wide range of biological applications . They have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . It is plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is known that the dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . It is possible that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that nicotine exposure induces rapid and long-lasting increases in gene and protein expression of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) receptor ACE2 . This suggests that this compound may have similar temporal effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the half-life of nicotine is longer in individuals with low P450 2A6 activity, and smokers with low activity often decrease either the intensity of their smoking or the number of cigarettes they use compared with those with normal activity . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

. This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that B. subtilis, R. solanacearum, and B. xenovorans NiaP transport nicotinate via an energy-dependent mechanism . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that this compound may have effects on the activity or function of proteins in specific compartments or organelles within the cell.

Properties

IUPAC Name |

6-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJAZQMICITSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647026 | |

| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-72-4 | |

| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)